

Spectroscopic Characterization of (5-Bromo-2-methoxypyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5-Bromo-2-methoxypyridin-3-yl)methanol

Cat. No.: B1290305

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound **(5-Bromo-2-methoxypyridin-3-yl)methanol**, identified by the CAS number 351410-47-4. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development by presenting available mass spectrometry data and outlining standardized experimental protocols for acquiring nuclear magnetic resonance (NMR) and infrared (IR) spectra.

Core Spectroscopic Data

While experimental NMR and IR data for **(5-Bromo-2-methoxypyridin-3-yl)methanol** are not readily available in public databases, predicted mass spectrometry data provides foundational information for the characterization of this molecule.

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of **(5-Bromo-2-methoxypyridin-3-yl)methanol** (Molecular Formula: $C_7H_8BrNO_2$) are

presented in Table 1. This data is essential for confirming the identity of the synthesized compound in experimental settings.[1]

Adduct	Predicted m/z
$[M+H]^+$	217.98113
$[M+Na]^+$	239.96307
$[M-H]^-$	215.96657
$[M+NH_4]^+$	235.00767
$[M+K]^+$	255.93701
$[M+H-H_2O]^+$	199.97111
$[M+HCOO]^-$	261.97205
$[M+CH_3COO]^-$	275.98770
$[M+Na-2H]^-$	237.94852
$[M]^+$	216.97330
$[M]^-$	216.97440

Table 1: Predicted Mass Spectrometry Data for
(5-Bromo-2-methoxypyridin-3-yl)methanol[1]

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of NMR and IR spectra, which are applicable to pyridine derivatives such as **(5-Bromo-2-methoxypyridin-3-yl)methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Sample Preparation:

- Dissolve approximately 5-10 mg of the purified **(5-Bromo-2-methoxypyridin-3-yl)methanol** in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved to achieve a homogeneous solution, which is crucial for obtaining high-resolution spectra.

^1H NMR and ^{13}C NMR Data Acquisition:

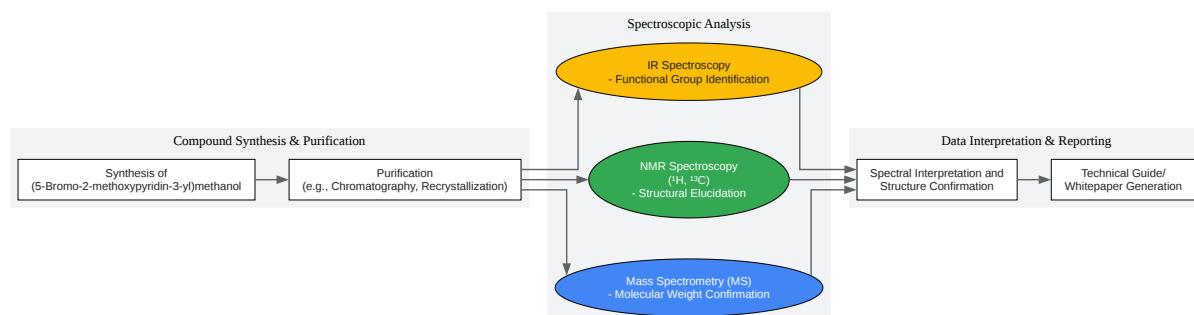
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution and sensitivity.
- ^1H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to record include chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS), signal multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (J) in Hertz (Hz), and integration values.
- ^{13}C NMR: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of single lines for each unique carbon atom. Report the chemical shifts in ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the solid **(5-Bromo-2-methoxypyridin-3-yl)methanol** with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
- Compress the resulting fine powder into a thin, transparent pellet using a hydraulic press.


Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of an FT-IR spectrometer.

- Acquire the IR spectrum over the standard mid-IR range (typically 4000-400 cm^{-1}).
- Identify and report the frequencies of significant absorption bands in wavenumbers (cm^{-1}), corresponding to the characteristic vibrations of functional groups such as O-H (alcohol), C=O (ether), C=C and C=N (pyridine ring), and C-Br bonds.

Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical entity like **(5-Bromo-2-methoxypyridin-3-yl)methanol**.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis, purification, and spectroscopic analysis of **(5-Bromo-2-methoxypyridin-3-yl)methanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - (5-bromo-2-methoxypyridin-3-yl)methanol (C₇H₈BrNO₂)
[pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Spectroscopic Characterization of (5-Bromo-2-methoxypyridin-3-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290305#spectroscopic-data-of-5-bromo-2-methoxypyridin-3-yl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com